N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide: is a complex organic compound that features a combination of aromatic rings, a furan ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reaction: The final step involves the condensation of the bromophenyl furan derivative with 3-hydroxynaphthalene-2-carbohydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially forming amines.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: : It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.
Industry: : The compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
- N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzamide
- 2,4-Dibromo-3,6-dimethyl-phenylamine
Uniqueness: N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to the presence of both a furan ring and a naphthalene ring, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C22H15BrN2O3 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-7-5-14(6-8-17)21-10-9-18(28-21)13-24-25-22(27)19-11-15-3-1-2-4-16(15)12-20(19)26/h1-13,26H,(H,25,27)/b24-13+ |
InChI Key |
QFBRYQDDXIKEKR-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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